Phenylene)bis(pyrrolidine
Description
Phenylene)bis(pyrrolidine refers to a class of bis-pyrrolidine derivatives linked via a phenylene group. A representative example is (N′,N′′′)-1,1′-(methylenebis(4,1-phenylene))bis(5-oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazide) (Compound 35), synthesized from 1,1′-(methylenebis(4,1-phenylene))bis(5-oxopyrrolidine-3-carbohydrazide) (34) with a 54% yield. Key properties include a melting point of 191–192°C, IR absorption bands at 1665, 1694, and 1734 cm⁻¹ (C=O stretches), and NH stretches at 3398–3451 cm⁻¹. The ¹H NMR spectrum (DMSO-d₆) reveals characteristic signals, such as δ 2.54–2.64 ppm for CH₂CO protons, confirming its structural integrity .
Its rigid phenylene backbone contributes to thermal stability, a feature critical for applications in materials science and medicinal chemistry.
Properties
CAS No. |
54660-05-8 |
|---|---|
Molecular Formula |
C14H20N2 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20N2/c1-2-8-14(16-11-5-6-12-16)13(7-1)15-9-3-4-10-15/h1-2,7-8H,3-6,9-12H2 |
InChI Key |
RKAHVJHSYXFHNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Polyphenylenepyridines (e.g., 2,6-bis(4-diphenyl)pyridine)
- Structural Differences : Unlike Phenylene)bis(pyrrolidine, polyphenylenepyridines incorporate pyridine rings instead of pyrrolidine moieties. For example, 2,6-bis(4-diphenyl)pyridine (6b ) features a central pyridine flanked by phenylene groups, leading to distinct electronic delocalization .
- Spectroscopic Properties :
- ¹H NMR : Pyridine protons in 6b resonate at 7.89 ppm (overlapping β-phenylene protons) and 8.27 ppm (o-phenylene protons), reflecting stronger deshielding compared to this compound’s pyrrolidine signals (δ 2.54–2.64 ppm) .
- IR Spectroscopy : Polyphenylenepyridines lack the intense C=O stretches (~1700 cm⁻¹) seen in this compound, instead showing pyridine-specific absorptions (e.g., C=N stretches near 1600 cm⁻¹) .
- Applications : These compounds are utilized in organic electronics due to their planar, π-conjugated systems, contrasting with this compound’s antioxidant focus .
Pyrimidine–Carbazole Emitters (e.g., tCbz-mPYR)
- Structural Modifications: Unlike the hydrazide-isatin substituents in this compound, pyrimidine–carbazole emitters incorporate electron-withdrawing groups (cyano, bromo, sulfonyl) via phenylene bridges to enhance electron-accepting properties .
- Functional Properties: TADF Efficiency: The phenylene bridge in pyrimidine–carbazole systems facilitates intramolecular charge transfer, enabling thermally activated delayed fluorescence (TADF). This compound lacks such luminescent properties due to its non-conjugated carbohydrazide groups . Thermal Stability: Both classes exhibit high thermal stability (>190°C), but this compound’s melting point (191–192°C) is comparable to modified pyrimidines used in OLEDs .
Bis-Hydrazone Derivatives
- Synthetic Routes: this compound is synthesized via hydrazide-isatin condensation, whereas bis-hydrazones (e.g., 1,2-bis(4-hydrazonophenyl)ethane) often employ aldehyde/ketone coupling. The former’s yield (54%) is moderate compared to higher yields (70–85%) reported for simpler hydrazones .
- Bioactivity : Bis-hydrazones typically show antimicrobial or anticancer activity, while this compound’s antioxidant efficacy (via radical scavenging) is unique among bis-pyrrolidine derivatives .
Data Table: Key Properties of this compound and Analogues
| Compound | Molecular Feature | Melting Point (°C) | IR C=O Stretches (cm⁻¹) | Key Application |
|---|---|---|---|---|
| This compound | Hydrazone-isatin, phenylene | 191–192 | 1665, 1694, 1734 | Antioxidants |
| Polyphenylenepyridine (6b) | Pyridine, phenylene | N/A | Absent | Organic electronics |
| tCbz-mPYR | Carbazole, pyrimidine | ~190–200 | 2200 (C≡N) | OLED emitters (TADF) |
| Bis-hydrazone model | Aldehyde-derived hydrazone | 180–185 | 1640–1680 | Antimicrobial agents |
Research Findings and Implications
- Electronic Effects : this compound’s carbohydrazide groups impart stronger electron-withdrawing character than polyphenylenepyridines, favoring redox-mediated applications .
- Synthetic Flexibility : The hydrazone-isatin moiety allows modular functionalization, whereas pyrimidine–carbazole systems require precise substituent positioning for TADF efficiency .
- Thermal Resilience : All compared compounds share high thermal stability, but this compound’s balance of rigidity and solubility makes it suitable for pharmaceutical formulations .
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